1H-1,2,3-Triazole-4-carboxylic acid, 1-[(2,6-difluorophenyl)methyl]-, 2,5-dioxo-1-pyrrolidinyl ester
CAS No.:
Cat. No.: VC15873086
Molecular Formula: C14H10F2N4O4
Molecular Weight: 336.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H10F2N4O4 |
|---|---|
| Molecular Weight | 336.25 g/mol |
| IUPAC Name | (2,5-dioxopyrrolidin-1-yl) 1-[(2,6-difluorophenyl)methyl]triazole-4-carboxylate |
| Standard InChI | InChI=1S/C14H10F2N4O4/c15-9-2-1-3-10(16)8(9)6-19-7-11(17-18-19)14(23)24-20-12(21)4-5-13(20)22/h1-3,7H,4-6H2 |
| Standard InChI Key | GBVCJBFRIBBNBR-UHFFFAOYSA-N |
| Canonical SMILES | C1CC(=O)N(C1=O)OC(=O)C2=CN(N=N2)CC3=C(C=CC=C3F)F |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s structure comprises three primary domains:
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1H-1,2,3-Triazole-4-carboxylic acid core: The triazole ring, a five-membered heterocycle with three nitrogen atoms, provides a rigid planar scaffold conducive to π-π stacking and hydrogen bonding interactions. The carboxylic acid group at position 4 enhances solubility and serves as a site for derivatization .
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1-[(2,6-Difluorophenyl)methyl] substituent: The 2,6-difluorobenzyl group introduces steric bulk and electronic effects via fluorine’s electronegativity, potentially influencing binding affinity in biological systems or altering material properties .
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2,5-Dioxo-1-pyrrolidinyl ester: This ester moiety, derived from 2,5-dioxopyrrolidine, acts as a leaving group, enabling nucleophilic substitution reactions. The cyclic diketone structure may also participate in keto-enol tautomerism, affecting reactivity .
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| CAS Number | 1622071-43-5 |
| Molecular Formula | C₁₄H₁₀F₂N₄O₄ |
| Molecular Weight | 336.25 g/mol |
| Purity | ≥98% (HPLC) |
| Synonyms | 2,5-Dioxopyrrolidin-1-yl 1-[(2,6-difluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxylate |
Spectroscopic Characterization
While direct spectral data for this compound is limited in publicly available literature, analogous triazole-carboxylate esters exhibit characteristic NMR signatures. For example:
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¹H NMR: The triazole proton typically resonates as a singlet near δ 8.0–8.5 ppm . The 2,6-difluorobenzyl group’s aromatic protons appear as doublets of doublets (δ 7.3–7.6 ppm) due to coupling with fluorine (³J₆-F ≈ 8–10 Hz) . The pyrrolidine-dione methylene protons resonate as multiplets near δ 2.5–3.5 ppm .
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¹³C NMR: The carbonyl carbons of the ester (C=O) and triazole-carboxylate (COO) are observed at δ 160–170 ppm . Fluorine-coupled aromatic carbons (C-F) appear upfield at δ 110–125 ppm .
Synthetic Pathways and Reactivity
Synthesis Strategy
The compound is synthesized via a multi-step protocol:
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Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A 1-azido-2,6-difluorobenzene derivative reacts with a propiolic acid ester under Cu(I) catalysis to form the 1,2,3-triazole core .
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Esterification: The carboxylic acid at position 4 is activated (e.g., using N-hydroxysuccinimide) and coupled with 2,5-dioxopyrrolidine to form the final ester .
Critical Reaction Parameters
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Temperature: CuAAC proceeds optimally at 40–60°C in polar aprotic solvents like DMSO or DMF .
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Catalyst: Cu(I) species (e.g., CuBr or CuSO₄/sodium ascorbate) are essential for regioselective triazole formation .
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Purification: Column chromatography (silica gel, hexane/EtOAc) or recrystallization from ethanol/water mixtures yields high-purity product .
Stability and Reactivity
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Hydrolytic Sensitivity: The ester bond is susceptible to hydrolysis under acidic or basic conditions, regenerating the carboxylic acid .
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Thermal Stability: Differential scanning calorimetry (DSC) of related triazole esters shows decomposition temperatures above 200°C, suggesting robustness in non-aqueous environments .
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